![molecular formula C10H9N3O2 B8782224 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidinedione core with a phenylmethyleneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione typically involves the reaction of imidazolidinedione with benzylamine under specific conditions. One common method includes the use of a dehydrating agent such as diphenylphosphoryl azide in the presence of a base like tetramethylphenylguanidine. The reaction is carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenylmethyleneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinedione derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The phenylmethyleneamino group can interact with enzymes or receptors, leading to various biological effects. The imidazolidinedione core may also play a role in stabilizing the compound and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminohydantoin: Similar in structure but with an amino group instead of the phenylmethyleneamino group.
2,4-Imidazolidinedione, 3-(4-iodobutyl)-1-[(phenylmethylene)amino]-: A derivative with an additional iodinated butyl group.
Uniqueness
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(benzylideneamino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15) |
InChI Key |
PEVLAELZNUZRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


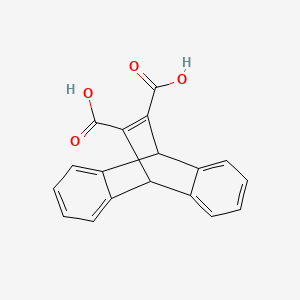
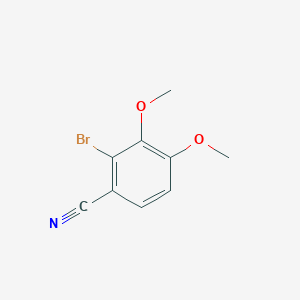
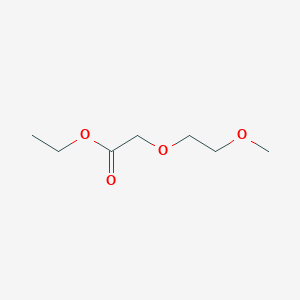
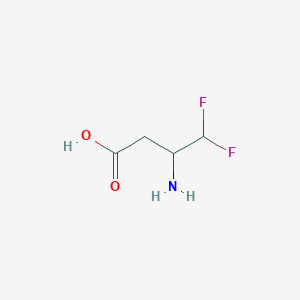
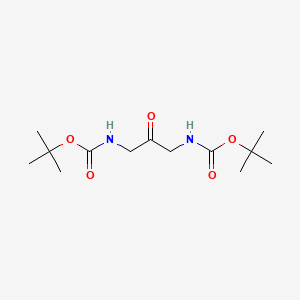
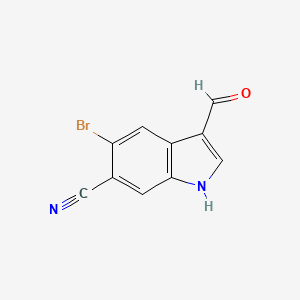
![4-[Isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B8782175.png)
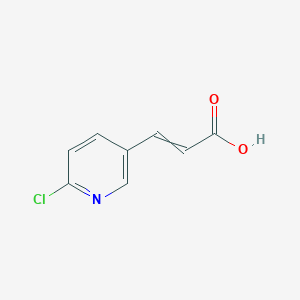
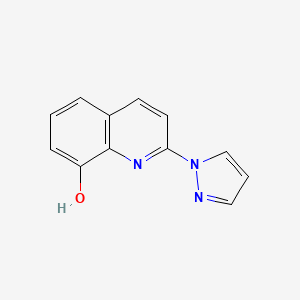
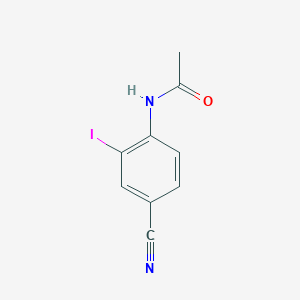
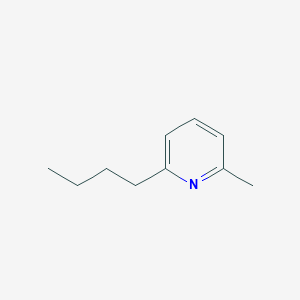
![Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8782231.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
![1-[2-(Hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B8782238.png)
